2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a phthalimide core (1,3-dioxoisoindole) linked via an acetamide bridge to a 4-methoxyphenyl group. The phthalimide moiety is known for its electron-withdrawing properties and role in biological activity modulation, while the 4-methoxy group enhances solubility and influences pharmacokinetics.
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14N2O4/c1-23-12-8-6-11(7-9-12)18-15(20)10-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
XEHLQGSLTWMIIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of phthalic anhydride with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and inflammatory conditions. Its ability to modulate specific molecular pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Aromatic Ring
N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (3b)
- Structure : Replaces the 4-methoxyphenyl group with a thienyl ring substituted with an acetyl group.
- Properties : Melting point (208–212°C) and IR data (1773, 1719 cm⁻¹ for phthalimide C=O) indicate higher crystallinity compared to methoxy-substituted analogs. The thienyl group may enhance π-π stacking interactions, affecting bioavailability .
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide (3.1.3)
Modifications in the Linker or Spacer Region
Phthalimide-Nitrate Derivatives (Compounds 1–6 in )
- Structure : Feature nitrate esters (e.g., methyl or ethyl nitrate) attached via spacers.
- Safety : Mutagenicity varies (0–4,803 revertants/μmol in AMES tests). Methyl spacers with meta-substitution reduce mutagenicity, highlighting the importance of substitution patterns for safety .
N-[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methoxy]phenyl]acetamide
Bioisosteric Replacements
2-(2,4-Dibromo-6-methylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Structure: Substitutes 4-methoxyphenyl with a dibromo-methylphenoxy group.
- Properties : Increased molecular weight (468.10 g/mol) and lipophilicity due to bromine atoms, which could enhance membrane permeability but reduce solubility .
N-(4-Hydroxyphenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)acetamide (6a–6g)
- Structure : Replaces methoxy with hydroxy groups.
- Synthesis: Prepared via green chemistry routes (e.g., triethanolamine solvent), emphasizing eco-friendly methods compared to traditional acetylation .
Physicochemical Data
| Compound | Melting Point (°C) | IR (C=O stretches, cm⁻¹) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Not reported | ~1700–1750 (estimated) | 324.31 |
| 3b (Thienyl analog) | 208–212 | 1773, 1719 | 308.30 |
| 2-(2,4-Dibromo-6-methylphenoxy) analog | Not reported | Not reported | 468.10 |
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide is a derivative of isoindole and represents a class of compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide is . The structure features a dioxoisoindole moiety linked to a methoxyphenylacetamide group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 285.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. A study demonstrated that derivatives of isoindole can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity.
The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. The compound may act as an inhibitor of the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth. Additionally, it may modulate the expression of pro-apoptotic and anti-apoptotic proteins.
Neuroprotective Effects
Preliminary studies suggest that this compound may also exhibit neuroprotective effects. In animal models of neurodegenerative diseases, it has shown potential in reducing oxidative stress and inflammation in neuronal cells. This effect is attributed to its ability to scavenge free radicals and inhibit inflammatory cytokines.
Antimicrobial Activity
In vitro assays have indicated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoindole derivatives and evaluated their effects on human breast cancer cells. The compound demonstrated significant inhibition of cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
A research article in Neuroscience Letters reported that treatment with the compound improved cognitive function in mice subjected to oxidative stress models. Behavioral tests indicated enhanced memory retention and reduced markers of neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
